molecular formula C10H17NO3 B15298564 Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate

Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B15298564
M. Wt: 199.25 g/mol
InChI Key: NCSRJGIZUGMRQE-UHFFFAOYSA-N
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Description

Methyl 1-oxa-8-azaspiro[45]decane-2-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out under anhydrous conditions, and the organic layer is dried over anhydrous magnesium sulfate before the solvent is removed . This method provides a convenient route to obtain the desired spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could interact with enzymes or receptors involved in critical biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate stands out due to its specific combination of oxygen and nitrogen atoms within the spiro structure. This unique arrangement provides distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C10H17NO3/c1-13-9(12)8-2-3-10(14-8)4-6-11-7-5-10/h8,11H,2-7H2,1H3

InChI Key

NCSRJGIZUGMRQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2(O1)CCNCC2

Origin of Product

United States

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